molecular formula C5H10ClF2N B1457733 3,3-Difluoro-4-methylpyrrolidine hydrochloride CAS No. 1780813-63-9

3,3-Difluoro-4-methylpyrrolidine hydrochloride

Cat. No. B1457733
M. Wt: 157.59 g/mol
InChI Key: JMWSIBONXMQXLU-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It has a molecular weight of 157.59 . It is a gray solid and is often used as a building block in research .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-4-methylpyrrolidine hydrochloride can be represented by the SMILES notation: CC1CNCC1(F)F.[H]Cl .


Physical And Chemical Properties Analysis

3,3-Difluoro-4-methylpyrrolidine hydrochloride is a gray solid . It has a molecular weight of 157.59 and a molecular formula of C5H10ClF2N .

Scientific Research Applications

Organometallic Chemistry and Fluoro Complex Stability

Research on difluoro complexes of platinum(II) and -(IV) with monodentate phosphine ligands illustrates the exceptional stability of d6 octahedral organometallic fluorides. These complexes demonstrate a strong preference for cis-configuration and exhibit remarkable stability against C-C reductive elimination reactions, highlighting their potential in organometallic chemistry and catalysis (Yahav, Goldberg, & Vigalok, 2005).

Synthetic Organic Chemistry

In synthetic organic chemistry, the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate via isolable pyrroline ionic intermediates has been explored. This work demonstrates the application of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate in producing β-fluoropyrrole derivatives, illustrating a versatile method for constructing fluorinated heterocycles (Kim et al., 2007).

Fluorinated Tetrahydropyridinols Synthesis

Another study focused on the efficient synthesis of 3,3-difluorinated tetrahydropyridinols through 1,3-dipolar cycloaddition of difluoro(methylene)cyclopropanes with nitrones, showcasing a method for accessing highly substituted difluorinated compounds with potential utility in medicinal chemistry and drug design (Hang, Chen, & Xiao, 2008).

Medicinal Chemistry Building Blocks

The enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol is reported as a valuable building block in medicinal chemistry. This work presents two enantioselective routes to this compound, highlighting its importance in the synthesis of pharmacologically active molecules (Si et al., 2016).

Fluorinated Synthons for Medicinal Applications

Research on 4-fluoropyrrolidine-2-carbonyl fluorides as synthons in medicinal chemistry shows their utility in synthesizing dipeptidyl peptidase IV inhibitors. This study demonstrates a method for preparing these fluorinated synthons and converting them into valuable intermediates for medicinal chemistry applications (Singh & Umemoto, 2011).

Safety And Hazards

3,3-Difluoro-4-methylpyrrolidine hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3,3-difluoro-4-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWSIBONXMQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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